Cas no 20227-53-6 (2-(tert-butyl)-4-[1-[3-(tert-butyl)-4-hydroxyphenyl]-1-methylethyl]phenyl bis(4-nonylphenyl) phosphite)
20227-53-6 structure
Product Name:2-(tert-butyl)-4-[1-[3-(tert-butyl)-4-hydroxyphenyl]-1-methylethyl]phenyl bis(4-nonylphenyl) phosphite
Numéro CAS:20227-53-6
Le MF:C53H77O4P
Mégawatts:809.149857282639
CID:909334
PubChem ID:88417
Update Time:2025-04-19
2-(tert-butyl)-4-[1-[3-(tert-butyl)-4-hydroxyphenyl]-1-methylethyl]phenyl bis(4-nonylphenyl) phosphite Propriétés chimiques et physiques
Nom et identifiant
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- 2-(tert-butyl)-4-[1-[3-(tert-butyl)-4-hydroxyphenyl]-1-methylethyl]phenyl bis(4-nonylphenyl) phosphite
- [2-tert-butyl-4-[2-(3-tert-butyl-4-hydroxyphenyl)propan-2-yl]phenyl] bis(4-nonylphenyl) phosphite
- 2-(tert-Butyl)-4-(1-(3-(tert-butyl)-4-hydroxyphenyl)-1-methylethyl)phenyl bis(4-nonylphenyl) phosphite
- 2-tert-butyl-4-[2-(3-tert-butyl-4-hydroxyphenyl)propan-2-yl]phenyl bis(4-nonylphenyl) phosphite
- Phosphorous acid, 2-(1,1-dimethylethyl)-4-(1-(3-(1,1-dimethylethyl)-4-hydroxyphenyl)-1-methylethyl)phenyl bis(4-nonylphenyl) ester
- Phosphorous acid, 2-tert-butyl-alpha-(3-tert-butyl-4-hydroxyphenyl)-p-cumenyl bis(p-nonylphenyl) ester
- DTXSID0027808
- 2-TERT-BUTYL-.ALPHA.-(3-TERT-BUTYL-4-HYDROXYPHENYL)-P-CUMENYL BIS(P-NONYLPHENYL) PHOSPHITE
- NS00050752
- EINECS 243-610-4
- 0NN03V3M96
- DB-226728
- 4,4'-Isopropylidenebis(2-tert-butylphenol) bis(4-nonylphenyl) phosphite
- [2-tert-Butyl-4-[2-(3-tert-butyl-4-hydroxyphenyl)propan-2-yl]phenyl]bis(4-nonylphenyl)phosphite
- 20227-53-6
- 2-(tert-butyl)-4-[1-[3-(tert-butyl)-4-hydroxyphenyl]-1-methylethyl]phenyl bis(4-nonylphenyl)phosphite
- SCHEMBL1458220
- Phosphorous acid, 2-(1,1-dimethylethyl)-4-[1-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-methylethyl]phenyl bis(4-nonylphenyl) ester
- Q27237007
- GVCIJKWSBDKBJP-UHFFFAOYSA-N
- UNII-0NN03V3M96
- 2-tert-butyl-4-[1-(3-tert-butyl-4-hydroxyphenyl)-1-methylethyl]phenyl bis(4-nonylphenyl) phosphite
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- Piscine à noyau: 1S/C53H77O4P/c1-11-13-15-17-19-21-23-25-41-27-33-45(34-28-41)55-58(56-46-35-29-42(30-36-46)26-24-22-20-18-16-14-12-2)57-50-38-32-44(40-48(50)52(6,7)8)53(9,10)43-31-37-49(54)47(39-43)51(3,4)5/h27-40,54H,11-26H2,1-10H3
- La clé Inchi: GVCIJKWSBDKBJP-UHFFFAOYSA-N
- Sourire: P(OC1C=CC(=CC=1)CCCCCCCCC)(OC1C=CC(=CC=1)CCCCCCCCC)OC1=CC=C(C=C1C(C)(C)C)C(C)(C)C1=CC=C(C(=C1)C(C)(C)C)O
Propriétés calculées
- Qualité précise: 808.55631
- Masse isotopique unique: 808.555947
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 58
- Nombre de liaisons rotatives: 26
- Complexité: 1020
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 47.9
- Le xlogp3: 20.5
Propriétés expérimentales
- Point d'ébullition: 754.8°C at 760 mmHg
- Point d'éclair: 410.3°C
- Le PSA: 47.92
- Le LogP: 16.66300
2-(tert-butyl)-4-[1-[3-(tert-butyl)-4-hydroxyphenyl]-1-methylethyl]phenyl bis(4-nonylphenyl) phosphite Littérature connexe
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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